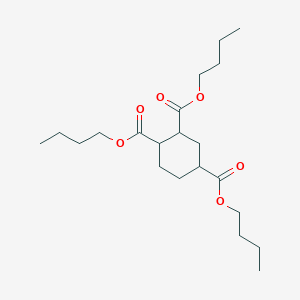

Tributyl cyclohexane-1,2,4-tricarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tributyl cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its use as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly noted for its application in polylactic acid (PLA) and other bioplastics, where it helps to enhance the mechanical properties and thermal stability of the material .

Preparation Methods

The synthesis of tributyl cyclohexane-1,2,4-tricarboxylate typically involves the esterification of cyclohexane-1,2,4-tricarboxylic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Tributyl cyclohexane-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or other derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Tributyl cyclohexane-1,2,4-tricarboxylate is primarily used as a plasticizer in the synthesis of bioplastics. As a plasticizer, it enhances the flexibility and durability of polymers. The compound's mechanism involves intercalating between polymer chains, which reduces intermolecular forces and allows the polymer chains to move more freely, thus making the material less brittle.

Scientific Research Applications

- Chemistry this compound is used as a plasticizer in polymers to enhance flexibility and durability. It is particularly useful in polylactic acid (PLA).

- Biology This compound can be used in biological research to study the effects of plasticizers on biological systems and their potential toxicity.

- Medicine While not directly used in medicine, its properties as a plasticizer can be relevant in developing medical devices and materials requiring flexibility and durability.

- Industry It enhances the properties of various polymers, making them more suitable for applications such as packaging, automotive parts, and consumer goods.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ester groups into alcohols, typically using lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or other derivatives.

Mechanism of Action

The mechanism by which tributyl cyclohexane-1,2,4-tricarboxylate exerts its effects as a plasticizer involves its ability to intercalate between polymer chains. This intercalation reduces intermolecular forces, allowing the polymer chains to move more freely. As a result, the material becomes more flexible and less brittle .

Comparison with Similar Compounds

Tributyl cyclohexane-1,2,4-tricarboxylate can be compared with other plasticizers such as:

Dioctyl phthalate (DOP): A widely used plasticizer known for its effectiveness but also associated with environmental and health concerns.

Diisononyl phthalate (DINP): Another common plasticizer with similar applications but different toxicity profiles.

Triethyl citrate (TEC): A biobased plasticizer used in food packaging and medical applications due to its low toxicity.

This compound is unique in its specific application to bioplastics like PLA, where it offers a balance of performance and environmental benefits .

Biological Activity

Tributyl cyclohexane-1,2,4-tricarboxylate (TBCT) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a plasticizer in various applications. This article aims to summarize the current understanding of TBCT's biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its three carboxylate groups attached to a cyclohexane ring. Its molecular formula is C21H36O6, and it is commonly used as an alternative to phthalates in plastic formulations due to its favorable properties.

Biological Activity Overview

The biological activity of TBCT primarily revolves around its role in toxicology and endocrine disruption. Studies have shown varying effects on human health and environmental safety.

Toxicological Profile

- Endocrine Disruption : TBCT has been evaluated for its potential endocrine-disrupting properties. Research indicates that certain plasticizers, including TBCT, can leach from products and exhibit hormonal activity. In vitro assays such as the CALUX assay have been employed to measure the estrogenic and androgenic activities of substances leaching from consumer products .

- Cytotoxicity : Studies have demonstrated that TBCT can exhibit cytotoxic effects under specific conditions. The cytotoxicity was assessed using human cell lines, revealing that higher concentrations may lead to cell death or impaired cell function .

- Comparative Toxicity : Compared to traditional plasticizers like DEHP (Di(2-ethylhexyl)phthalate), TBCT has been noted for having a different toxicity profile, potentially posing lower risks in certain applications. However, comprehensive studies are still necessary to fully understand its long-term effects on health .

Case Studies

- Plasticizer Alternatives : A study published in Environmental Science & Technology highlighted the need for alternative plasticizers like TBCT due to the rising concerns over phthalates and their associated health risks. The study emphasized TBCT's potential as a safer substitute while noting the necessity for further research into its biological impacts .

- Leaching Studies : Investigations into the leaching behavior of TBCT from consumer products indicated that while it may leach at lower rates compared to some phthalates, its long-term exposure effects remain poorly understood. These studies utilized various solvents to simulate real-world conditions .

Data Tables

Properties

CAS No. |

650622-23-4 |

|---|---|

Molecular Formula |

C21H36O6 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

tributyl cyclohexane-1,2,4-tricarboxylate |

InChI |

InChI=1S/C21H36O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h16-18H,4-15H2,1-3H3 |

InChI Key |

HUTIXMKLGMBSPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CCC(C(C1)C(=O)OCCCC)C(=O)OCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.